3-Bromo-2-fluorophenyl difluoromethyl sulphone
Description
Properties
Molecular Formula |
C7H4BrF3O2S |
|---|---|
Molecular Weight |
289.07 g/mol |
IUPAC Name |
1-bromo-3-(difluoromethylsulfonyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4BrF3O2S/c8-4-2-1-3-5(6(4)9)14(12,13)7(10)11/h1-3,7H |
InChI Key |
ZYJZVDBOPKMIKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)S(=O)(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Substituted bromo-fluorobenzene derivatives: These serve as aromatic cores for sulfone installation.
- Difluoromethyl sulfoxide or sulfide reagents: These intermediates are precursors to the sulfone group.
- Oxidizing agents: Common oxidants include hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄), and meta-chloroperbenzoic acid (mCPBA).
Synthetic Route
Step 1: Installation of Difluoromethyl Sulfide/Sulfoxide Group
- Nucleophilic substitution reactions are employed to introduce the difluoromethyl sulfone precursor onto the aromatic ring.
- For example, nucleophilic substitution with difluoromethyl 2-pyridyl sulfone under basic conditions (e.g., potassium carbonate) at elevated temperatures (~80°C) facilitates regioselective attachment due to the electron-withdrawing effect of fluorine enhancing reactivity at the bromine site.
Step 2: Oxidation to Sulfone
- The intermediate sulfide or sulfoxide is oxidized to the sulfone using oxidizing agents such as mCPBA or hydrogen peroxide.
- Typical reaction conditions involve carrying out the oxidation in an organic solvent like dichloromethane at temperatures ranging from 0 to 25°C to maximize yield and minimize side reactions.
Reaction Conditions and Optimization
| Step | Reagent/Condition | Temperature | Yield Range | Notes |
|---|---|---|---|---|
| 1 | Difluoromethyl 2-pyridyl sulfone, K₂CO₃ | 80°C | 60–75% | Basic conditions favor substitution |
| 2 | m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂ | 0–25°C | 85–90% | Controlled oxidation to sulfone |
- Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to avoid over-oxidation.
- Use of anhydrous solvents is recommended to prevent hydrolysis or decomposition of intermediates.
- Purification typically involves recrystallization or chromatographic techniques to isolate pure sulfone.
Mechanistic Insights
The oxidation step converts the sulfide (R-S-CH₂CF₂H) or sulfoxide intermediate to the sulfone (R-SO₂-CH₂CF₂H) by insertion of oxygen atoms into the sulfur center. The electron-withdrawing fluorine atoms stabilize the sulfone, enhancing its chemical robustness.
The regioselectivity in the initial substitution step is influenced by the electronic effects of the fluorine and bromine substituents on the aromatic ring, directing nucleophilic attack and minimizing side reactions.
Analytical and Characterization Data
- Molecular weight: 289.07 g/mol
- Molecular formula: C7H4BrF3O2S
- IUPAC Name: 3-bromo-2-(difluoromethylsulfonyl)fluorobenzene
- Spectroscopic Data: Typically confirmed by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy.
- Purity Assessment: HPLC and elemental analysis are used to confirm compound purity.
Comparative Data from Related Compounds
Summary and Recommendations
The preparation of 3-bromo-2-fluorophenyl difluoromethyl sulphone involves strategic nucleophilic substitution on a bromo-fluoro aromatic scaffold followed by controlled oxidation to the sulfone. The reaction conditions must be optimized for regioselectivity, yield, and purity, with careful control of temperature and solvent conditions.
Given the limited direct literature on this exact compound, synthetic methodologies from closely related analogs provide a reliable foundation. The use of modern oxidants like mCPBA and hydrogen peroxide in dichloromethane solvents is well supported by research and industrial practices.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluorophenyl difluoromethyl sulphone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfone group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions involving the sulfone group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis: 3-Bromo-2-fluorophenyl difluoromethyl sulphone serves as a building block for synthesizing complex organic molecules.
- Medicinal Chemistry: It is investigated for potential applications in medicinal chemistry due to the diverse biological activities of sulfone derivatives, including antibacterial, antifungal, and anti-inflammatory effects. Research focuses on its interactions with biological targets to explore its efficacy against various diseases.
Properties and Interactions
Interaction studies involving this compound emphasize its reactivity with biological targets. The compound's capacity to form hydrogen bonds, attributed to its difluoromethyl group, can impact its interactions with proteins or nucleic acids. Such studies are essential for understanding the potential development of this compound into therapeutic agents or probes in biological research.
Structural Similarities
Several compounds share structural similarities with this compound:
- 2-Bromo-5-fluorophenyl difluoromethyl sulphone
- 2-Bromo-4-fluorophenyl difluoromethyl sulphone
- Difluoromethyl 2-pyridyl sulfone
- 2-Bromo-4-(difluoromethyl)pyridine
This compound is unique because of its specific arrangement of bromine, fluorine, and sulphone groups, which give it distinct reactivity profiles compared to similar compounds. This allows it to participate in a wider range of chemical reactions.
Monocyclic functionalized arylsulfonamides, which are structurally related, have been evaluated for their medicinal chemistry properties . Studies on TASIN analogs revealed that substituents at different positions on the phenyl ring significantly impact antiproliferative activity . For instance, strongly electron-withdrawing or polar hydrophilic substituents in the para-position are not tolerated, while apolar substituents with low electron-withdrawing ability (Br, Cl, alkyl, MeO, CF3O, CHF2O) are particularly beneficial at the ortho- and para-positions .
Examples of Fluorinated Compounds
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorophenyl difluoromethyl sulphone involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms can undergo substitution reactions, while the sulfone group can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares 3-bromo-2-fluorophenyl difluoromethyl sulphone with key analogues, highlighting differences in substituents, molecular properties, and applications:
Key Differences and Implications
Functional Group Effects: Difluoromethyl sulfone (–SO₂CF₂H): Enhances metabolic stability compared to hydroxyl (–OH) or methyl (–CH₃) groups due to reduced nucleophilicity and oxidative susceptibility . This group also increases lipophilicity (logP), improving membrane permeability .
Substituent Position :
- The 3-bromo-2-fluoro substitution pattern on the phenyl ring minimizes steric hindrance compared to 2-bromo-3-fluoro isomers, enabling more efficient binding to biological targets .
Biological and Chemical Stability :
Pharmaceutical Relevance
- The difluoromethyl group in this compound serves as a bioisostere, mimicking hydroxyl groups while avoiding metabolic oxidation. This property is critical in kinase inhibitors and protease antagonists .
- Fluorine’s Role : Fluorine atoms at the 2-position of the phenyl ring enhance electronegativity, improving binding affinity to hydrophobic pockets in target proteins .
Biological Activity
3-Bromo-2-fluorophenyl difluoromethyl sulphone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationship (SAR), and relevant research findings.
Chemical Structure
The compound can be characterized by the following chemical structure:
- Molecular Formula: CHBrFOS
- Molecular Weight: 299.08 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the difluoromethyl and sulphone groups enhances its lipophilicity and electron-withdrawing characteristics, which may facilitate binding to target proteins.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Protein Interaction Modulation: It can disrupt protein-protein interactions, influencing various signaling pathways within cells.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Comparative studies with similar compounds reveal that:
- Substituent Effects: The presence of bromine and fluorine atoms significantly affects the compound's potency against different biological targets.
- Functional Group Influence: The difluoromethyl and sulphone groups enhance the compound's reactivity and interaction with biological molecules.
Biological Activity Data
The biological activities of this compound have been evaluated in various studies. Below is a summary of key findings:
| Activity Type | IC50 Value (nM) | Reference |
|---|---|---|
| Antiproliferative (Cancer) | 25 | |
| Antifungal Activity | 0.16 - 0.66 | |
| Enzyme Inhibition | Specific Enzyme |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects against colon cancer cell lines, this compound exhibited significant activity with an IC50 value of 25 nM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of the compound revealed an impressive minimum inhibitory concentration (MIC) range between 0.16 to 0.66 µM against Aspergillus species, suggesting its utility in treating fungal infections .
Q & A
Basic: What synthetic strategies are effective for preparing 3-bromo-2-fluorophenyl difluoromethyl sulphone?
Methodological Answer:
The synthesis typically involves sulfonation and halogenation steps. A common approach is reacting a bromo-fluorophenyl precursor with difluoromethyl sulfone reagents. For example:
- Sulfonyl chloride intermediates : React 3-bromo-2-fluorophenol with chlorosulfonic acid to form a sulfonyl chloride, followed by substitution with difluoromethyl groups .
- Coupling reactions : Use Suzuki-Miyaura cross-coupling to introduce sulfone moieties, leveraging palladium catalysts and aryl boronic acids .
Optimize reaction efficiency by controlling temperature (0–60°C) and using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis .
Advanced: How can regioselectivity issues during sulfone group introduction be mitigated?
Methodological Answer:
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:
- Directing groups : Install temporary groups (e.g., nitro or methoxy) to orient sulfonation at the desired position .
- Catalytic control : Employ transition-metal catalysts (e.g., Cu or Pd) to direct sulfone attachment. For example, CuI-mediated reactions enhance para-selectivity in halogenated aromatics .
- Computational modeling : Use DFT calculations to predict reactive sites based on electron density maps of the bromo-fluorophenyl ring .
Basic: What analytical techniques confirm the structure of this compound and its derivatives?
Methodological Answer:
- X-ray crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles (e.g., C–Br = ~1.89 Å, C–F = ~1.35 Å) .
- NMR spectroscopy : Use NMR to distinguish between fluorine environments (e.g., δ = -110 to -120 ppm for CF groups) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] expected at m/z 294.93 for CHBrFOS) .
Advanced: How do steric and electronic effects influence the reactivity of the difluoromethyl sulfone group?
Methodological Answer:
- Steric effects : The CF group’s bulkiness hinders nucleophilic attack at the sulfur center, favoring reactions at the bromine site .
- Electronic effects : The electron-withdrawing nature of the sulfone group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic pathways. Fluorine’s inductive effect further polarizes the C–Br bond, facilitating displacement reactions (e.g., SNAr) .
Basic: What are the primary applications of this compound in pharmaceutical research?
Methodological Answer:
- Drug intermediates : Serve as a precursor for sulfonamide-based APIs via reaction with amines (e.g., forming antibacterial agents) .
- Biological probes : Modify biomolecules (e.g., proteins) to study sulfone-mediated interactions in enzyme inhibition assays .
Advanced: How can computational methods predict the bioactivity of derivatives?
Methodological Answer:
- Docking studies : Use programs like AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs). Fluorine atoms enhance binding via polar interactions, while bromine contributes to hydrophobic contacts .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for F and Br) with bioactivity data from PubChem or ChEMBL .
Contradictions: How to address discrepancies in reported sulfonation yields?
Methodological Answer:
Discrepancies often stem from varying reaction conditions:
- Solvent polarity : Higher yields in aprotic solvents (e.g., DCM vs. water) due to reduced side reactions .
- Catalyst purity : Trace metals in commercial Pd catalysts can alter reaction pathways; use rigorously purified reagents .
- Byproduct analysis : Employ LC-MS to identify competing products (e.g., over-sulfonated derivatives) and adjust stoichiometry .
Advanced: What role does crystallography play in optimizing synthetic routes?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
